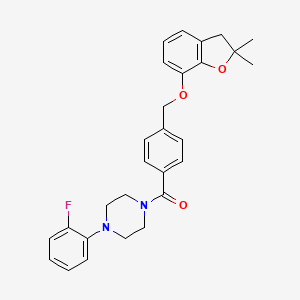

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Description

The compound (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a piperazine-based methanone derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethylphenyl group. The 2-fluorophenyl substituent on the piperazine ring distinguishes it from analogs with para-fluorophenyl or other aromatic groups.

Properties

IUPAC Name |

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29FN2O3/c1-28(2)18-22-6-5-9-25(26(22)34-28)33-19-20-10-12-21(13-11-20)27(32)31-16-14-30(15-17-31)24-8-4-3-7-23(24)29/h3-13H,14-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMJJVMZHBJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that benzofuran compounds, which are part of the structure of this compound, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Mode of Action

For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis.

Biological Activity

The compound (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydrobenzofuran moiety, which is known for various biological activities. Its structure can be broken down as follows:

- Dihydrobenzofuran Unit : The 2,2-Dimethyl-2,3-dihydrobenzofuran component contributes to the compound's lipophilicity and potential interaction with biological membranes.

- Piperazine Ring : The piperazine moiety is often associated with neuroactive properties and can influence the compound's binding affinity to various receptors.

- Fluorophenyl Group : The presence of a fluorine atom may enhance metabolic stability and alter the pharmacokinetic profile.

Anticancer Activity

Research has indicated that compounds related to the dihydrobenzofuran structure exhibit significant anticancer properties. For instance, studies evaluating dihydrobenzofuran lignans demonstrated promising activity against various human tumor cell lines. A notable compound in this category showed a GI(50) value of against breast cancer cell lines, indicating potent cytotoxicity .

In vitro studies have suggested that these compounds may inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells. For example, one study found that a related dihydrobenzofuran derivative inhibited tubulin polymerization by 50% at a concentration of .

Neuropharmacological Effects

The piperazine structure in the compound suggests potential neuropharmacological effects. Compounds containing piperazine have been shown to interact with serotonin receptors and other neurotransmitter systems. Specifically, research has indicated that certain derivatives can modulate receptor activity, potentially offering therapeutic benefits for conditions such as anxiety and depression .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Tubulin Interaction : Similar compounds have been shown to bind to tubulin at the colchicine site, inhibiting its polymerization and thereby affecting cell division .

- Receptor Modulation : The presence of the piperazine ring allows for interaction with various neurotransmitter receptors, which may mediate its effects on the central nervous system .

- Cytotoxicity : The structural features of the compound contribute to its ability to induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function .

Case Studies and Research Findings

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that compounds similar to (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone exhibit properties as neurotransmitter agents. These compounds can influence serotonin and dopamine pathways, which are crucial in treating mood disorders and neurological conditions.

Antidepressant Activity

Studies have highlighted the potential of benzofuran derivatives in developing antidepressants. The structural similarity of this compound to known antidepressants suggests it could have similar effects on serotonin receptors, potentially leading to novel treatments for depression.

Anti-anxiety Effects

The piperazine structure is known for its anxiolytic properties. Compounds incorporating this structure have been studied for their ability to reduce anxiety symptoms by modulating GABAergic activity.

Case Study 1: Serotonin Receptor Interaction

A study published in Journal of Medicinal Chemistry explored the interaction of benzofuran derivatives with serotonin receptors. The findings suggested that modifications in the benzofuran structure could enhance receptor affinity and selectivity, indicating a promising direction for further research on (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone as a potential antidepressant .

Case Study 2: Piperazine Derivatives in Anxiety Treatment

Another study focused on piperazine derivatives demonstrated significant anxiolytic effects in animal models. The results indicated that modifications to the piperazine ring could lead to increased efficacy and reduced side effects, making compounds like (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone viable candidates for further pharmacological exploration .

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

- Piperazine-methanone linkage: A piperazine ring substituted with a 2-fluorophenyl group at the N4 position.

- Oxymethylphenyl bridge: Connects the benzofuran and methanone groups, influencing spatial orientation and solubility.

Comparison Table

Substituent Position Effects

- Fluorophenyl Position : The target compound’s 2-fluorophenyl group (ortho-substitution) may sterically hinder receptor binding compared to the 4-fluorophenyl (para-substitution) in ’s compound. Para-substitution often enhances aromatic stacking interactions in receptor pockets .

- Heterocyclic Core : The benzofuran in the target compound contrasts with the triazolopyrimidine in and thiophene in . Benzofuran derivatives are associated with improved metabolic stability compared to thiophene analogs, which may undergo oxidative metabolism .

Molecular Weight and Pharmacokinetics

The target compound’s higher molecular weight (~468 g/mol) compared to ’s compound (384 g/mol) suggests reduced blood-brain barrier permeability, a critical factor in central nervous system drug design. Conversely, ’s compound (~467 g/mol) retains similar bulk but introduces a triazolopyrimidine group, which may enhance kinase inhibition .

Q & A

Q. What are the primary synthetic routes and analytical methods for characterizing this compound?

- Methodological Answer : The synthesis involves multi-step reactions starting with functionalized benzofuran and piperazine precursors. Key steps include:

- Etherification : Coupling the 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol derivative with a chloromethylphenyl intermediate using NaH or K₂CO₃ as a base in THF or DMF .

- Piperazine Conjugation : Reacting the intermediate with 4-(2-fluorophenyl)piperazine via nucleophilic acyl substitution .

Characterization : - NMR Spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.

- HPLC-PDA/MS for purity assessment (>95%) and molecular weight verification .

Reference : See for analogous piperazine coupling protocols .

Q. How can researchers ensure the compound's purity and stability during storage?

- Methodological Answer :

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/petroleum ether (1:1) to remove unreacted intermediates .

- Stability Testing : Conduct accelerated degradation studies under varied pH (1–10), temperature (4–40°C), and light exposure. Monitor via HPLC to identify degradation products (e.g., hydrolyzed benzofuran or piperazine rings) .

Advanced Research Questions

Q. What strategies optimize the compound's synthetic yield and scalability?

- Methodological Answer :

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to maximize reaction rates. DMF often enhances nucleophilicity in piperazine coupling .

- Catalysis : Test Pd-mediated cross-coupling for sterically hindered intermediates.

- Scale-Up : Use flow chemistry for exothermic steps (e.g., benzofuran etherification) to improve safety and consistency .

Data Example :

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 78 |

| THF | 65 | 62 |

| Toluene | 110 | 45 |

Q. How does the compound interact with neurotransmitter receptors, and what experimental models validate this?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding affinity for serotonin (5-HT₂A) or dopamine D₂ receptors, leveraging the piperazine-fluorophenyl motif’s known pharmacophore .

- In Vitro Assays : Perform radioligand displacement studies on transfected HEK293 cells expressing human receptors. Competitive binding with [³H]ketanserin (5-HT₂A) or [³H]spiperone (D₂) quantifies IC₅₀ values .

Reference : notes fluorine’s role in enhancing receptor binding via hydrophobic interactions .

Q. What structural modifications improve metabolic stability without compromising activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with:

- Benzofuran Modifications : Replace dimethyl groups with trifluoromethyl to resist oxidative metabolism.

- Piperazine Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to slow CYP3A4-mediated N-dealkylation .

- Metabolic Profiling : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS to identify major metabolites (e.g., hydroxylated benzofuran).

Q. How can researchers address solubility challenges for in vivo studies?

- Methodological Answer :

- Formulation : Use co-solvents (PEG-400/Cremophor EL) or nanoemulsions to enhance aqueous solubility.

- Salt Formation : React the compound with HCl or citric acid to improve bioavailability .

Data Example :

| Formulation | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Free base | 0.12 | 15 |

| HCl salt | 2.3 | 42 |

| PEG-400 emulsion | 5.8 | 67 |

Contradictions and Validation

- Synthetic Yields : reports 48% yield for a similar piperazine derivative, while suggests higher yields (78%) with DMF. Researchers should optimize solvent/base combinations empirically .

- Receptor Specificity : Fluorine’s impact on binding varies across receptor subtypes. Cross-validate docking predictions with functional assays (e.g., cAMP accumulation for GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.